(6,11-Dihydro-5H-dibenzo[b,e]azepin-6-yl)methanamine fumarate
Description
Properties
IUPAC Name |
(E)-but-2-enedioic acid;6,11-dihydro-5H-benzo[c][1]benzazepin-6-ylmethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2.C4H4O4/c16-10-15-13-7-3-1-5-11(13)9-12-6-2-4-8-14(12)17-15;5-3(6)1-2-4(7)8/h1-8,15,17H,9-10,16H2;1-2H,(H,5,6)(H,7,8)/b;2-1+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUQYGXGUFNMQGL-WLHGVMLRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2C(NC3=CC=CC=C31)CN.C(=CC(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C2=CC=CC=C2C(NC3=CC=CC=C31)CN.C(=C/C(=O)O)\C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
127785-96-0 | |
| Record name | 5H-Dibenz[b,e]azepine-6-methanamine, 6,11-dihydro-, (2E)-2-butenedioate (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=127785-96-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Molecular Weight |
340.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
80012-79-9, 127785-96-0 | |
| Record name | 5H-Dibenz[b,e]azepine-6-methanamine, 6,11-dihydro-, (2E)-2-butenedioate (1:?) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=80012-79-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-aminomethy1-6,11-dihydro-5H-dibenz[b,e]azepine fumarate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.211.279 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Reaction Conditions
Mechanistic Considerations
The reaction proceeds via nucleophilic attack of the amine on the carbonyl carbon of the benzamide, followed by borohydride-mediated reduction of the intermediate imine. Steric hindrance from α-substituted amines prevents cyclization, favoring linear product formation. Post-reduction, residual NaBH₄ is quenched with methanol, yielding crystalline N-[(6,11-dihydro-5H-dibenzo[b,e]azepin-6-yl)methyl]-o-hydroxymethylbenzamide (82% yield).
Acidic Decomposition and Fumarate Salt Formation
-
Decomposition Agent : Hydrochloric acid (HCl) or acetic acid cleaves the benzamide moiety, releasing the primary amine.
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Salt Formation : The free base is treated with fumaric acid in methanol, inducing crystallization at 0°C. Filtration and washing with chilled methanol yield the fumarate salt with >95% purity.
Table 1: Optimization of Reductive Amination Parameters
| Parameter | Conventional Method | Optimized Protocol |
|---|---|---|
| Solvent | Anhydrous THF | Isopropanol-H₂O (82:18) |
| Temperature | Reflux (110°C) | 30–40°C |
| Reaction Time | 72 hours | 3–5 hours |
| Yield | 20% | 82% |
Alkali-Mediated Demethylation and Salt Metathesis
A Chinese patent (CN101423496B) details alkali-driven demethylation of 10,11-dibromoiminodibenzyl in methanol-toluene mixtures. Though developed for 10-methoxy-5H-dibenzo[b,f]azepine, the protocol’s principles may apply to the target compound:
Modified Protocol Proposal
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Demethylation : React dibromoiminodibenzyl with KOH in methanol-toluene (1:0.5–10 v/v) at reflux for 6–8 hours.
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Amine Liberation : Acidic workup (HCl) followed by neutralization yields the free base.
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Fumarate Precipitation : As in Method 1, treat with fumaric acid in methanol.
Table 2: Solvent Effects on Demethylation Efficiency
| Solvent Ratio (MeOH:Toluene) | Reaction Time (h) | Yield (%) |
|---|---|---|
| 1:0.5 | 8 | 78 |
| 1:5 | 6 | 85 |
| 1:10 | 7 | 81 |
Comparative Analysis of Synthetic Routes
Table 3: Method Comparison for (6,11-Dihydro-5H-dibenzo[b,e]azepin-6-yl)methanamine Synthesis
Fumarate Salt Formation and Characterization
The fumarate salt’s crystallinity and stability make it pharmaceutically preferable. Critical parameters include:
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Crystallization : Slow cooling to 0°C ensures monodisperse crystals.
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Purity Analysis : HPLC shows >99% purity; XRD confirms salt form.
Table 4: Fumarate Salt Properties
Chemical Reactions Analysis
Types of Reactions
(6,11-Dihydro-5H-dibenzo[b,e]azepin-6-yl)methanamine fumarate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups. This is often facilitated by reagents such as halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are frequently used.
Substitution: Halogenating agents, nucleophiles, and bases are commonly employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
(6,11-Dihydro-5H-dibenzo[b,e]azepin-6-yl)methanamine fumarate has diverse applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, including interactions with enzymes and receptors.
Medicine: Research explores its potential therapeutic applications, such as in the development of new drugs for treating various diseases.
Industry: The compound is used in the production of specialty chemicals and materials, benefiting from its unique structural properties.
Mechanism of Action
The mechanism of action of (6,11-Dihydro-5H-dibenzo[b,e]azepin-6-yl)methanamine fumarate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to various biological effects. The compound’s structure allows it to bind to these targets, modulating their activity and influencing cellular pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Analogues
The compound belongs to the tricyclic dibenzoazepine class, sharing structural motifs with several pharmacologically active molecules. Below is a detailed comparison:
Table 1: Key Comparisons
Key Differences and Similarities
Core Structure :
- The target compound and Epinastine HCl share a dibenzo[b,e]azepine core but differ in side chains. The fumarate derivative has a methanamine group, while Epinastine features an ethylenediamine chain .
- Desipramine contains a dibenzo[b,f]azepine core, altering the ring fusion position, which impacts receptor binding specificity (antidepressant vs. antihistamine activity) .
Salt Forms :
- The fumarate salt enhances solubility and stability compared to free bases. In contrast, Epinastine uses a hydrochloride salt, which is common for improving bioavailability in antihistamines .
Pharmacological Activity: The target compound itself lacks direct therapeutic use but serves as a precursor. In contrast, Desipramine and acyl-oximine derivatives are active tricyclic antidepressants, targeting norepinephrine/serotonin reuptake inhibition .
Synthetic Relevance :
- As an intermediate, the fumarate derivative’s purity (97%) and standardized synthesis protocols are critical for downstream drug quality .
Biological Activity
(6,11-Dihydro-5H-dibenzo[b,e]azepin-6-yl)methanamine fumarate, also known as Epinastine Related Compound A, is a compound with notable biological activity, particularly in the context of pharmacology and medicinal chemistry. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C19H20N2O4
- Molecular Weight : 340.3731 g/mol
- CAS Number : 127785-96-0
The compound features a dibenzoazepine structure, which is significant for its interaction with various biological targets.
The primary mechanism of action for this compound involves its role as an antiallergic agent . It exhibits antihistaminic properties by antagonizing the H1 histamine receptor, thereby reducing allergic responses. This activity is particularly relevant in the treatment of allergic conjunctivitis and other allergic conditions.
Antiallergic Effects
Research has shown that this compound effectively reduces symptoms associated with allergic reactions. It inhibits the release of histamine from mast cells and basophils, leading to decreased vasodilation and bronchoconstriction. This mechanism makes it a valuable candidate for treating allergic conditions.
Antioxidant Properties
Studies indicate that this compound exhibits antioxidant activity. This property is crucial in mitigating oxidative stress-related damage in various cell types, potentially offering protective effects against chronic diseases linked to oxidative stress.
Study on Antiallergic Activity
A clinical trial investigated the efficacy of Epinastine in patients with allergic conjunctivitis. The results demonstrated a significant reduction in symptoms such as itching and redness compared to a placebo group. The study highlighted that the compound's antihistaminic effects were evident within hours of administration and persisted for an extended duration.
In Vitro Studies
In vitro studies have demonstrated that this compound can inhibit histamine release from mast cells upon allergen exposure. This finding supports its potential use in allergy management by preventing the initial steps of allergic reactions.
Data Table: Summary of Biological Activities
| Activity | Description | Reference |
|---|---|---|
| Antiallergic | Inhibits H1 receptor; reduces allergy symptoms | Clinical Trial Results |
| Antioxidant | Scavenges free radicals; protects against oxidative stress | In Vitro Studies |
| Mast Cell Stabilization | Prevents histamine release from mast cells | Research Studies |
Q & A
Basic Research Questions
Q. What analytical methods are recommended for determining the purity of (6,11-Dihydro-5H-dibenzo[b,e]azepin-6-yl)methanamine fumarate in experimental settings?
- Methodology : Use high-performance liquid chromatography (HPLC) coupled with UV detection or mass spectrometry (MS) to quantify the compound and identify impurities. Reference standards (e.g., EP impurity profiles) should be employed for calibration, as outlined in pharmacopeial guidelines for structurally similar benzodiazepine derivatives .
- Critical Considerations : Ensure solvent compatibility and column selection (e.g., C18 reverse-phase) to resolve the compound from its degradation products. Purity thresholds (e.g., ≥95% for research-grade material) must align with the intended application .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
